DPP‑4 Inhibitory Potency: Target Compound (5a) vs. 2,4‑Dichlorophenyl Analog (5d) – A >100‑Fold IC50 Difference
In a direct head‑to‑head comparison from the same publication, the unsubstituted phenyl lead compound 5a exhibited an IC50 of 13,700 nM against DPP‑4, whereas the 2,4‑dichlorophenyl derivative 5d achieved an IC50 of 130 nM under identical assay conditions [1][2]. This represents a 105‑fold improvement in potency solely through halogen substitution on the 2‑phenyl ring.
| Evidence Dimension | DPP‑4 IC50 |
|---|---|
| Target Compound Data | 13,700 nM (13.7 µM) |
| Comparator Or Baseline | 5d (2,4‑dichlorophenyl analog): 130 nM (0.13 µM) |
| Quantified Difference | 105‑fold lower potency (5a vs. 5d) |
| Conditions | DPP‑4 Drug Discovery Kit (Enzo Life Sciences); recombinant human DPP‑4; same study |
Why This Matters
This quantifies the baseline potency of the unsubstituted scaffold, enabling procurement decisions for SAR studies where a low‑potency control or starting point is required.
- [1] Li, Q.; Zhou, M.; Han, L.; Cao, Q.; Wang, X.; Zhao, L.; Zhou, J.; Zhang, H. Design, Synthesis and Biological Evaluation of Imidazo[1,2‑a]pyridine Derivatives as Novel DPP‑4 Inhibitors. Chem. Biol. Drug Des. 2015, 86 (4), 849–856. https://doi.org/10.1111/cbdd.12560 View Source
- [2] BindingDB Entry BDBM166622: (2‑(2,4‑Dichlorophenyl)imidazo[1,2‑a]pyridin‑3‑yl)methanamine hydrochloride (5d). BindingDB, accessed April 2026. View Source
